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Compound of Interest

Compound Name: Dpc 961

Cat. No.: B1670919

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

DPC 961, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is classified as a
Biopharmaceutics Classification System (BCS) Class Il compound.[1] This classification
designates it as a substance with high permeability but low aqueous solubility, presenting
unique challenges and considerations in drug formulation and development.[1] This technical
guide provides a comprehensive overview of the core physicochemical properties of DPC 961,
complete with detailed experimental protocols and visual representations of key concepts to aid
researchers in their understanding and application of this antiretroviral agent.

Core Physicochemical Characteristics

DPC 961, chemically identified as (4S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-
dihydro-2H-3,1-benzoxazin-2-one, is a neutral molecule.[1] Its structural integrity and key
physicochemical parameters are summarized in the table below. The low solubility of DPC 961
is a critical factor influencing its dissolution rate and, consequently, its oral bioavailability.
Conversely, its high permeability suggests that once dissolved, it is readily absorbed across the
intestinal epithelium.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1670919?utm_src=pdf-interest
https://www.benchchem.com/product/b1670919?utm_src=pdf-body
https://www.pharmacompass.com/chemistry-chemical-name/4s-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1-4-dihydro-benzo-d-1-3-oxazin-2-one
https://www.pharmacompass.com/chemistry-chemical-name/4s-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1-4-dihydro-benzo-d-1-3-oxazin-2-one
https://www.benchchem.com/product/b1670919?utm_src=pdf-body
https://www.benchchem.com/product/b1670919?utm_src=pdf-body
https://www.pharmacompass.com/chemistry-chemical-name/4s-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1-4-dihydro-benzo-d-1-3-oxazin-2-one
https://www.benchchem.com/product/b1670919?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

(4S)-6-chloro-4-(2-
cyclopropylethynyl)-4-

IUPAC Name y_ Propylethyny) (2]
(trifluoromethyl)-1H-3,1-

benzoxazin-2-one

Molecular Formula C14H9oCIF3NO2 [1]
Molecular Weight 315.67 g/mol [1]
BCS Class Il [1]
LogP 6.5 [3]

. ~2 pg/mL (at pH 1.3), <0.1
Aqueous Solubility [3]
pg/mL (at pH 2-8)

Considered a neutral molecule
pKa . [1]
for practical purposes

Experimental Protocols

To fully characterize the BCS Class Il properties of DPC 961, specific in vitro studies are
essential. The following sections detail the methodologies for determining its aqueous solubility,
intestinal permeability, and dissolution rate.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic equilibrium
solubility of a compound.

Methodology:

o Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels
representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

o Sample Preparation: Add an excess amount of DPC 961 powder to flasks containing each of
the prepared buffers.
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o Equilibration: Agitate the flasks at a constant temperature (typically 37°C) for a sufficient
period (e.g., 24-48 hours) to ensure equilibrium is reached.

e Phase Separation: After equilibration, allow the suspensions to settle. Separate the
undissolved solid from the supernatant by centrifugation and/or filtration using a non-
adsorptive filter (e.g., 0.22 um PVDF).

o Quantification: Analyze the concentration of DPC 961 in the clear supernatant using a
validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
UV detection.

o Data Analysis: The determined concentration represents the equilibrium solubility of DPC
961 at that specific pH.

Intestinal Permeability Assessment (Caco-2 Cell
Monolayer Assay)

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro
model for predicting human intestinal permeability.

Methodology:

e Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell®
inserts) for approximately 21 days to allow for differentiation into a polarized monolayer with
tight junctions.

o Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the
transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-
permeability marker (e.g., Lucifer Yellow).

o Transport Study (Apical to Basolateral):

o Add a solution of DPC 961 in a transport buffer (e.g., Hanks' Balanced Salt Solution) to the
apical (donor) side of the monolayer.

o At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the
basolateral (receiver) side.
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o Replenish the receiver compartment with fresh transport buffer after each sampling.

o Transport Study (Basolateral to Apical): To assess active efflux, perform the transport study
in the reverse direction, from the basolateral to the apical side.

o Sample Analysis: Quantify the concentration of DPC 961 in the collected samples using a
sensitive analytical method like LC-MS/MS.

o Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the
following equation: Papp = (dQ/dt) / (A * Co) Where:

o dQ/dt is the steady-state flux of the drug across the monolayer.
o Ais the surface area of the filter membrane.
o Co is the initial concentration of the drug in the donor compartment.

» Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if DPC 961 is a
substrate for efflux transporters. An efflux ratio greater than 2 is generally indicative of active
efflux.

Dissolution Testing for a BCS Class Il Drug

Dissolution testing is critical for BCS Class Il drugs as the dissolution rate is often the rate-
limiting step for absorption.

Methodology:
o Apparatus: Utilize a USP Apparatus 2 (paddle apparatus).

o Dissolution Media: Employ a range of dissolution media that simulate the gastrointestinal
environment, such as:

o 0.1 N HCI (pH 1.2) to simulate gastric fluid.
o Acetate buffer (pH 4.5).

o Phosphate buffer (pH 6.8) to simulate intestinal fluid.
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o Biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, and FeSSIF -
Fed State Simulated Intestinal Fluid) can also be used for a more in vivo relevant
assessment.

o Test Conditions:
o Set the paddle speed to a standard rate (e.g., 50 or 75 RPM).
o Maintain the temperature of the dissolution medium at 37 + 0.5°C.
e Procedure:
o Place a single dosage form of DPC 961 into each dissolution vessel.

o At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the
dissolution medium.

o Filter the samples promptly.

e Analysis: Determine the concentration of dissolved DPC 961 in each sample using a
validated analytical method (e.g., HPLC).

» Dissolution Profile: Plot the percentage of drug dissolved against time to generate a
dissolution profile.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using
the DOT language.
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Caption: Biopharmaceutics Classification System (BCS) highlighting DPC 961 in Class II.
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Caption: Experimental workflow for in vitro dissolution testing of DPC 961.
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Conclusion

The classification of DPC 961 as a BCS Class Il compound underscores the critical importance
of its physicochemical properties in formulation development. Its low aqueous solubility
necessitates strategies to enhance dissolution, while its high permeability provides a favorable
characteristic for absorption once in solution. The experimental protocols and conceptual
diagrams provided in this guide offer a foundational framework for researchers working with
DPC 961 and other BCS Class Il drugs, facilitating a more informed and efficient drug
development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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